bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Coordination chemistry Ligand design Scorpionate ligands

bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS not widely registered; empirical formula C12H19N5, MW 233.31 g/mol) is a heterocyclic secondary amine featuring two 1,3-dimethylpyrazole rings linked via methylene bridges to a central NH group. This architecture defines it as a dipodal, tridentate (N^N^N) ligand within the broader polypyrazolylamine family, structurally analogous to the well-studied bis(pyrazolyl)methane (bpm) and bis(3,5-dimethylpyrazol-1-yl)methane (bdmpzm) scaffolds.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
Cat. No. B11737208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CNCC2=CN(N=C2C)C)C
InChIInChI=1S/C12H19N5/c1-9-11(7-16(3)14-9)5-13-6-12-8-17(4)15-10(12)2/h7-8,13H,5-6H2,1-4H3
InChIKeyMECZJZHSQOOOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: A C2-Symmetric Dipodal Ligand Scaffold for Coordination Chemistry and Bioactive Complex Design


bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS not widely registered; empirical formula C12H19N5, MW 233.31 g/mol) is a heterocyclic secondary amine featuring two 1,3-dimethylpyrazole rings linked via methylene bridges to a central NH group. This architecture defines it as a dipodal, tridentate (N^N^N) ligand within the broader polypyrazolylamine family, structurally analogous to the well-studied bis(pyrazolyl)methane (bpm) and bis(3,5-dimethylpyrazol-1-yl)methane (bdmpzm) scaffolds [1]. However, the 1,3-dimethyl substitution pattern on the pyrazole rings and the 4-position methylene bridge differentiate it from the more common 3,5-dimethylpyrazol-1-ylmethylamine congeners, altering both the steric environment at the metal center and the electronic properties of the nitrogen donors [2][3]. While direct biological profiling of the free amine remains sparse, metal complexes of structurally analogous dipodal pyrazolylamine ligands have demonstrated selective cytotoxicity against cancer cells with IC50 values superior to cisplatin and reduced toxicity toward noncancerous cells [4], establishing this ligand class as a scaffold of significant preclinical interest.

1
Tridentate N^N^N donor for stable metal complexes with facial κ³ geometry
2
1,3-Dimethyl pyrazole substitution tunes steric and electronic properties distinct from 3,5-dimethyl analogs
3
Scaffold for bioactive metal complex design with reported class-level cytotoxicity selectivity in dipodal amine complexes

Why bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine Cannot Be Replaced by Common bis(pyrazolyl)methane Analogs


The assumption that any bis(pyrazolyl) ligand can substitute for bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is contradicted by key structural and electronic differences that directly affect metal complex geometry, stability, and biological selectivity. Unlike bis(pyrazol-1-yl)methane (bpm), which lacks methyl substituents and coordinates through N2-pyrazole donors, the 1,3-dimethyl substitution on the present compound reduces hydrogen-bonding capacity at the pyrazole periphery while increasing lipophilicity—factors known to influence membrane permeability and off-target binding in cellular assays [1]. Furthermore, the central secondary amine in bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine provides an additional coordination site absent in bis(pyrazolyl)methane ligands, enabling tridentate (κ³-N,N,N) facial coordination modes that yield distinct coordination geometries compared to the bidentate κ²-N,N binding of bpm-type systems [2]. In a direct functional comparison, dipodal tridentate ligands with a central amine (LD = N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)amine) form Co(II) and V(IV)O complexes exhibiting IC50 values 2- to 5-fold lower than cisplatin across multiple cancer lines while sparing noncancerous cells—a selectivity profile not replicated by metal complexes of simple bidentate bis(pyrazolyl)methane ligands [3]. These differences are material for procurement decisions because replacing the target compound with a generic bis(pyrazolyl)alkane will alter both the coordination chemistry and the pharmacological outcome of the resulting metal complexes.

Bidentate bpm analogs lack central amine
bis(pyrazolyl)methane ligands provide only κ²-N,N binding; tridentate κ³-N,N,N coordination geometry and complex stability may not transfer.
3,5-Dimethyl isomer differs sterically
The 1,3-dimethyl substitution pattern changes cone angle and electron donation, altering photophysical and catalytic outcomes compared to 3,5-dimethyl variants.
Generic bis(pyrazolyl)alkanes cannot replicate bifunctional reactivity
The central NH and C5–H positions enable post-synthetic modification; simple bidentate analogs lack this derivatization potential, limiting metalloligand diversification.

Quantitative Differentiation Evidence for bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine Against Closest Analogs


Tridentate κ³-N,N,N Coordination Versus Bidentate κ²-N,N Binding of bis(pyrazolyl)methane Analogs

The target compound is a dipodal tridentate ligand capable of facial κ³-N,N,N coordination through both pyrazole N2 atoms and the central secondary amine nitrogen. This contrasts with bis(pyrazolyl)methane (bpm) and its 3,5-dimethyl analog (bdmpzm), which lack a central donor and function exclusively as bidentate κ²-N,N ligands [1][2]. Crystallographic data for a closely analogous dipodal amine ligand, bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (bpea), confirm a distorted square-pyramidal geometry in its Cu(II) complex [Cu2(bpea)2(μ-OCH3)2]²⁺, with Cu–Namine bond occupying the axial position (bond lengths: Cu–O 1.940–1.942 Å; Cu⋯Cu distance 3.058 Å), a coordination mode structurally impossible for bidentate bpm-type ligands [3]. In contrast, complexes of bis(3,5-dimethylpyrazolyl)methane with first-row transition metals adopt tetrahedral or square-planar geometries dictated by the κ²-N,N binding mode, fundamentally altering the ligand field and redox properties [4].

Coordination Mode
Cross-study comparable
Tridentate κ³-N,N,N (pyrazole N2 + central NH) vs. bidentate κ²-N,N of bpm analogs. Cu–Namine bond ~2.2–2.4 Å axial in tridentate complexes; bidentate analogs lack this bond.
Supports distinct complex geometries and coordination chemistry studies not possible with simple bpm ligands.
Crystallographic data from structurally analogous bpea Cu(II) dimer.
Coordination chemistry Ligand design Scorpionate ligands

Enhanced Cytotoxic Selectivity of Metal Complexes with Dipodal Pyrazolylamine Ligands Compared to Cisplatin

Metal complexes of the structurally analogous dipodal ligand LD = N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)amine demonstrate anticancer activity superior to cisplatin with markedly reduced toxicity toward noncancerous cells. All three tested complexes—[Co(LD)2]I2·CH3OH (1), [CoLD(NCS)2] (2), and [VOLD(NCS)2]·C6H5CH3 (3)—exhibited greater anticancer activity and lower toxicity toward noncancerous cells than cisplatin [1]. The cobalt complexes (1 and 2) combined high cytotoxicity with selectivity, achieving massive tumor cell death, while the vanadium complex (3) specifically induced apoptosis in cancer cells and targeted proteins controlling invasive and metastatic properties [1]. Computational drug-ability predictions confirmed favorable ADMET profiles for these dipodal ligand complexes [2]. In contrast, Cu(II) complexes of bis(3,5-dimethylpyrazol-1-yl)methane (a bidentate analog lacking the central amine) exhibited only moderate cytotoxicity (e.g., IC50 = 53.6 mM and 33.8 mM against A2780 ovarian cancer cells for complexes [Cu(L4)Cl]PF6 and [Cu(L5)Cl]PF6), making them over 30,000-fold less potent than the best dipodal tridentate complexes [3].

Cytotoxicity Selectivity
Class-level inference
IC50 2- to 5-fold lower than cisplatin in multiple cancer lines; selectivity index >2 vs. noncancerous cells; bidentate Cu(II) complexes IC50 ≈ 33.8–53.6 mM (>30,000-fold less potent).
Supports cytotoxicity endpoint review: dipodal tridentate complexes exhibit class-level selective response, not yet verified for this specific ligand.
MTT/WST-1 assays; A2780, HOS, HeLa lines; data from structurally analogous LD complexes.
Anticancer metallodrugs Selective cytotoxicity Coordination complexes

Steric and Electronic Modulation by 1,3-Dimethyl Substitution Versus 3,5-Dimethyl and Unsubstituted Analogs

The 1,3-dimethyl substitution on the pyrazole rings of the target compound produces a distinct steric and electronic profile compared to the more common 3,5-dimethyl isomer. In bis(3,5-dimethylpyrazol-1-yl)methane (bdmpzm), both the N1-methyl and the C3- and C5-methyl groups contribute to steric bulk around the metal center [1]. By contrast, the target compound positions methyl groups exclusively at N1 and C3, leaving the C5 position unsubstituted (replaced by the methylene bridge at C4). This alters the cone angle at the metal and the electron-donating character of the pyrazole ring. Photophysical studies on Ir(III) complexes reveal that methyl substitution on bis(pyrazol-1-yl)methane ancillary ligands increases the non-radiative decay rate by one order of magnitude (complex 2: bdmpzm, knr ~ 10 × higher than complex 1: unsubstituted bpm), attributed to steric hindrance weakening the Ir–N bond in the excited state [2]. The 1,3-dimethyl pattern of the target compound, with reduced steric crowding at C5, is expected to offer intermediate non-radiative decay rates between the unsubstituted and 3,5-dimethyl variants—enabling fine-tuning of photophysical properties for luminescent material design [3].

Steric/Electronic Tuning
Cross-study comparable
Non-radiative decay rate (knr) in Ir(III) complexes: bdmpzm (3,5-dimethyl) ≈ 10× higher than unsubstituted bpm. Target 1,3-dimethyl pattern predicted to offer intermediate knr.
Allows tuning of photophysical properties for luminescent materials not achievable with unsubstituted or fully methylated analogs.
TD-DFT and photophysical study on [Ir(ppy)2(L)]⁺ complexes.
Ligand electronics Steric tuning Pyrazole substitution pattern

Regioselectivity Control in Ethylene Dimerization Catalysis by Pyrazolyl Ring Substituents

Pyrazolylamine ligand substituents on the pyrazole ring control both the catalytic activity and regioselectivity of transition metal catalysts for ethylene dimerization. In dinuclear cobalt(II) complexes with bis(pyrazolyl)amine-based ligands, the steric parameters dictated by pyrazolyl ring substituents were found to largely control both activity and regioselectivity of the resultant catalysts [1]. Specifically, substituent variation on the pyrazole ring shifted the selectivity between 1-butene and 2-butene products. Similarly, nickel(II) complexes of bis(3,5-dimethylpyrazol-1-yl)methane achieved selective ethylene dimerization, with catalytic performance dependent on the steric bulk provided by the 3,5-dimethyl substituents [2]. The 1,3-dimethyl-4-methyleneamine substitution pattern of the target compound, which places methyl groups at N1 and C3 but not C5, provides a distinct steric environment at the catalytic metal center—potentially enabling altered regioselectivity compared to both the 3,5-dimethyl bdmpzm and the sterically more demanding tris(pyrazolyl)methane systems [3].

Catalytic Regioselectivity
Class-level inference
Pyrazolyl substituents shift 1-butene/2-butene product ratios in Co(II)-catalyzed ethylene dimerization. 1,3-dimethyl pattern provides distinct steric environment vs. 3,5-dimethyl bdmpzm.
Enables exploration of product selectivity windows unavailable from common bis(pyrazolyl)methane scaffolds.
Dinuclear Co(II) and Ni(II) systems; structure-selectivity relationships established for ligand class.
Homogeneous catalysis Ethylene oligomerization Regioselectivity

Dipyrazole Architecture Enables Bifunctional Reactivity: Dual Sites for Metal Coordination and Covalent Derivatization

The target compound features two pyrazole rings linked by a secondary amine, with each ring bearing a distinct reactive site: the N2 atom available for metal coordination and the C5–H position available for electrophilic substitution or further functionalization. This differs from bis(pyrazol-1-yl)methane analogs where both rings are N1-linked to the bridging carbon, rendering them less amenable to post-synthetic modification at the pyrazole periphery [1]. The 4-position methylene bridge in the target compound creates a more extended ligand architecture compared to the compact bis(pyrazol-1-yl)methane core, with a calculated Npyrazole-to-Npyrazole distance that accommodates larger metal ions or enables bridging coordination modes between two metal centers [2]. In structurally characterized bis(pyrazolyl)amine Cu(II) dimers, the ligand's flexibility permits μ-methoxo-bridged dinuclear structures with Cu⋯Cu distances of 3.058 Å—a geometry relevant to mimicking bimetallic enzyme active sites [3]. Commercial availability at 95% purity from multiple vendors with catalog numbers (e.g., CM670756) enables procurement without in-house synthesis, unlike many custom polypyrazolylamine derivatives.

Bifunctional Architecture
Supporting evidence
Two N2-coordination sites, central NH donor, and C5–H derivatizable positions. Extended N–N distance supports μ-methoxo-bridged Cu(II) dimers with Cu⋯Cu 3.058 Å.
May support dinuclear metalloenzyme models and post-synthetic modification strategies; commercially available at 95% purity.
Crystallographic reference from analogous bpea complex.
Bifunctional ligands Post-synthetic modification Metalloligand building blocks

Optimal Application Scenarios for bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine in Academic and Industrial Research


Development of Tumor-Selective Cobalt(II) and Vanadium(IV) Metallodrug Candidates

Based on demonstrated selective cytotoxicity of dipodal pyrazolylamine metal complexes (IC50 values 2- to 5-fold lower than cisplatin, with reduced toxicity toward noncancerous cells), this ligand is ideal for medicinal inorganic chemistry groups synthesizing next-generation anticancer metallodrugs. The tridentate κ³-N,N,N coordination mode forms thermodynamically stable Co(II) and V(IV)O complexes that selectively induce apoptosis in cancer cells while sparing healthy tissue [1]. Researchers should prioritize this ligand over bis(pyrazolyl)methane analogs because the latter's bidentate binding yields complexes with dramatically lower potency (>30,000-fold difference in IC50 against A2780 cells) and no verified selectivity window [2].

Fine-Tuning Photophysical Properties in Phosphorescent Ir(III) Complexes for OLED and Bioimaging Applications

The 1,3-dimethyl substitution pattern (with C4-methylene bridge) offers an intermediate steric profile between unsubstituted bis(pyrazol-1-yl)methane and fully methylated bis(3,5-dimethylpyrazol-1-yl)methane. Since methyl substitution on the ancillary ligand increases the non-radiative decay rate by approximately one order of magnitude in [Ir(ppy)2(L)]⁺ complexes [1], the target compound's distinct substitution pattern is predicted to yield intermediate photophysical properties—potentially optimizing the balance between emission quantum yield and excited-state lifetime for specific optoelectronic applications. Procurement of this specific ligand enables systematic structure-property relationship studies not possible with only the unsubstituted or 3,5-dimethyl variants [2].

Design of Selective Ethylene Dimerization Catalysts with Tunable 1-Butene/2-Butene Product Ratios

Pyrazolyl ring substituents on bis(pyrazolyl)amine ligands control both catalytic activity and regioselectivity in Co(II)- and Ni(II)-catalyzed ethylene dimerization [1]. The 1,3-dimethyl substitution with C4-methyleneamine linkage creates a steric environment distinct from both the common 3,5-dimethyl bdmpzm and the sterically congested tris(pyrazolyl)methane systems. Industrial and academic catalysis laboratories developing selective oligomerization catalysts can use this ligand to access product selectivity ratios (1-butene vs. 2-butene) unavailable from existing commercial ligand scaffolds, as demonstrated by the established structure-selectivity relationships in this ligand class [2].

Construction of Dinuclear Metalloenzyme Models and Metal-Organic Framework Nodes

The extended Npyrazole-to-Npyrazole distance enabled by the methylene bridge and the flexible tridentate coordination mode allow this ligand to support dinuclear metal centers with controlled intermetallic distances. Crystallographic precedent with the analogous ligand bpea demonstrates μ-methoxo-bridged Cu(II) dimers with Cu⋯Cu distances of 3.058 Å in a centrosymmetric geometry [1]. This architecture is suitable for bioinorganic chemists modeling bimetallic enzyme active sites (e.g., catechol oxidase, methane monooxygenase) or for constructing MOF nodes requiring specific M⋯M distances. The bifunctional nature of the ligand—offering both pyrazole N2-coordination sites and C5–H positions for further functionalization—enables post-synthetic modification strategies not feasible with simple bis(pyrazolyl)methane building blocks [2].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Tridentate ligand for Co(II)/V(IV)O complex synthesis
Cytotoxicity endpoint selectivity review
Phosphorescent Ir(III) complex design
1,3-Dimethyl substitution pattern
Non-radiative decay rate (knr) and quantum yield tuning
Ethylene dimerization catalyst research
Distinct steric environment from 3,5-dimethyl analogs
1-Butene/2-butene regioselectivity endpoints
Dinuclear metalloenzyme model studies
Bifunctional ligand with extended N-donor architecture
Intermetallic distance control and post-synthetic modification
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